[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl](6-methylpyridin-3-yl)methanone
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Overview
Description
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone is a complex organic compound that features a pyrrolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone typically involves the formation of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method involves the reaction of a pyrrolidine derivative with a pyridine carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit or activate certain pathways involved in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and are often used in medicinal chemistry for their bioactive properties.
Uniqueness
The uniqueness of (2R)-2-(Hydroxymethyl)pyrrolidin-1-ylmethanone lies in its specific combination of the pyrrolidine and pyridine rings, which may confer unique properties and activities not found in other compounds.
Properties
CAS No. |
613660-76-7 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
InChI |
InChI=1S/C12H16N2O2/c1-9-4-5-10(7-13-9)12(16)14-6-2-3-11(14)8-15/h4-5,7,11,15H,2-3,6,8H2,1H3/t11-/m1/s1 |
InChI Key |
HRQFOTSQKMJQRJ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC[C@@H]2CO |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CO |
Origin of Product |
United States |
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